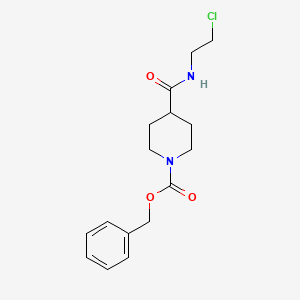
Benzyl 4-(2-chloroethylcarbamoyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 4-(2-chloroethylcarbamoyl)piperidine-1-carboxylate (BCECPC) is a chemical compound that has been studied for its potential applications in scientific research. BCECPC is a derivative of piperidine, a cyclic amine, and is a member of the carbamate family. BCECPC has been studied for its ability to act as a substrate for enzymes and its ability to bind with proteins.
Wissenschaftliche Forschungsanwendungen
Role in Drug Design
Piperidines, including benzyl 4-(2-chloroethylcarbamoyl)piperidine-1-carboxylate, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals .
Inhibition of Cholinesterase Receptors
The benzyl-piperidine group, which includes this compound, is often necessary for the successful inhibition of cholinesterase receptors . The benzyl-piperidine group provides good binding to the catalytic site of the AChE enzyme .
Anticancer Applications
Piperidine derivatives, including this compound, are being utilized in different ways as anticancer agents . They have shown promising results in the treatment of various types of cancers .
Antiviral Applications
Piperidine derivatives are also being used as antiviral agents . They have shown effectiveness against various viral infections .
Antimalarial Applications
Some piperidine derivatives have been tested for their activity against chloroquine-sensitive and chloroquine-resistant strains of P. falciparum . They have shown promising results in the treatment of malaria .
Antimicrobial and Antifungal Applications
Piperidine derivatives are being utilized as antimicrobial and antifungal agents . They have shown effectiveness against various microbial and fungal infections .
Antihypertensive Applications
Piperidine derivatives are also being used as antihypertensive agents . They have shown effectiveness in controlling high blood pressure .
Anti-inflammatory and Analgesic Applications
Piperidine derivatives, including this compound, are being utilized as anti-inflammatory and analgesic agents . They have shown effectiveness in reducing inflammation and pain .
Wirkmechanismus
Target of Action
The primary target of Benzyl 4-(2-chloroethylcarbamoyl)piperidine-1-carboxylate is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. By targeting AChE, this compound can influence cholinergic neurotransmission.
Mode of Action
Benzyl 4-(2-chloroethylcarbamoyl)piperidine-1-carboxylate acts as an inhibitor of AChE . It binds to the active site of AChE, preventing the enzyme from breaking down acetylcholine. This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .
Biochemical Pathways
The compound affects the cholinergic pathway . By inhibiting AChE, it prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter in the synaptic cleft. This enhances the transmission of signals in cholinergic neurons, which play a crucial role in memory and learning processes.
Result of Action
The inhibition of AChE by Benzyl 4-(2-chloroethylcarbamoyl)piperidine-1-carboxylate leads to an increase in acetylcholine levels in the synaptic cleft . This can enhance cholinergic neurotransmission, potentially improving cognitive function. In fact, the compound has been suggested for development as an antidementia agent .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of Benzyl 4-(2-chloroethylcarbamoyl)piperidine-1-carboxylate. For instance, the basic quality of the nitrogen atom of piperidine appears to play an important role in the increased activity
Eigenschaften
IUPAC Name |
benzyl 4-(2-chloroethylcarbamoyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3/c17-8-9-18-15(20)14-6-10-19(11-7-14)16(21)22-12-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQPQZMBKATFEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCCl)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-(2-chloroethylcarbamoyl)piperidine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

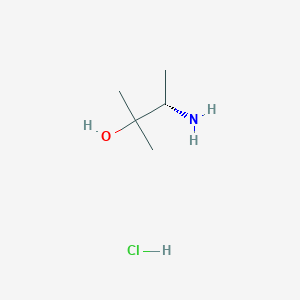
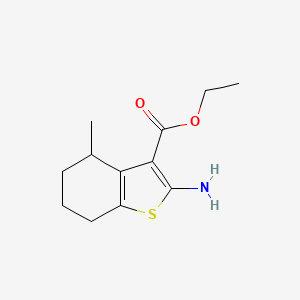
![(2Z)-2-[(3,4-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(3-fluorophenyl)chromene-3-carboxamide](/img/structure/B2756657.png)
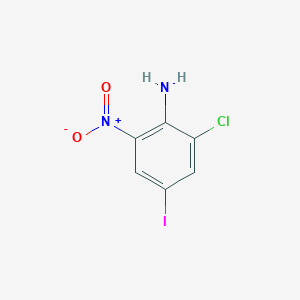
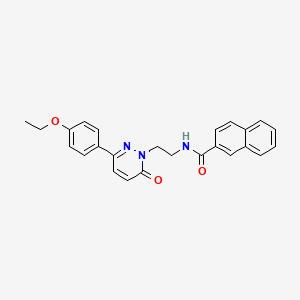
![N-(cyanomethyl)-3-[(2-fluorophenyl)sulfanyl]-N-methylpropanamide](/img/structure/B2756664.png)
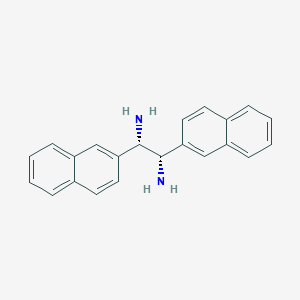
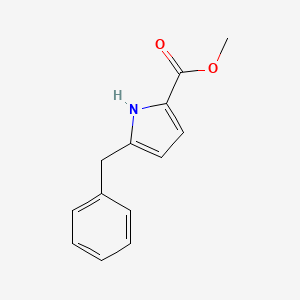
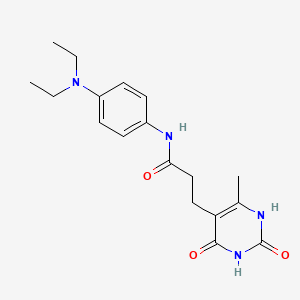
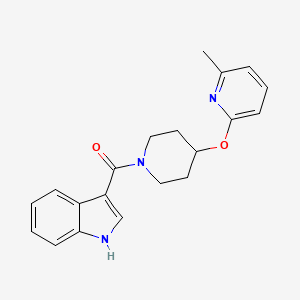
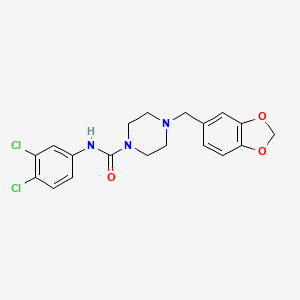
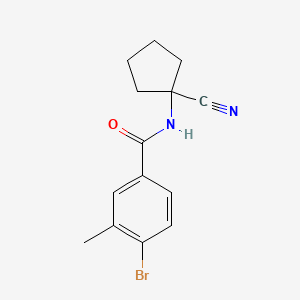
![5-((3,5-Dimethylpiperidin-1-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2756676.png)
![N-[1-(2,5-Dimethylpyrazol-3-yl)-2-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2756678.png)